REACTION_CXSMILES
|
[C:1]([NH:4][CH:5](Br)[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2].C[NH2:13].O1[CH2:18][CH2:17]CC1>>[CH3:17][CH2:18][NH:13][CH:5]([NH:4][C:1]([CH3:2])=[O:3])[C:6]([O:8][CH2:9][CH3:10])=[O:7]
|
Name
|
ethyl 2-acetamido-2-bromoacetate
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)Br
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at -78° C. (1 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
(1 h)
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated salt was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on SiO2 using 3% methanol/chloroform as the eluent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |